molecular formula C8H8BrF B029555 1-(2-Bromoethyl)-4-fluorobenzene CAS No. 332-42-3

1-(2-Bromoethyl)-4-fluorobenzene

Cat. No.: B029555
CAS No.: 332-42-3
M. Wt: 203.05 g/mol
InChI Key: FLRUNCJXOVYWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-4-fluorobenzene (CAS: 332-42-3) is an arylalkyl bromide with the molecular formula C₈H₇BrF. It features a bromoethyl chain (-CH₂CH₂Br) attached to a para-fluorinated benzene ring. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions, cross-coupling processes, and the preparation of bioactive molecules .

Preparation Methods

1-(2-Bromoethyl)-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-fluorotoluene followed by the substitution of the methyl group with an ethyl group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often optimize reaction conditions, including temperature, pressure, and the use of catalysts, to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2-Bromoethyl)-4-fluorobenzene undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions: : The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and primary or secondary amines.

  • Oxidation Reactions: : The ethyl chain can be oxidized to form carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these reactions.

  • Reduction Reactions: : The compound can undergo reduction reactions to form the corresponding ethylbenzene derivative. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Coupling Reactions: : this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically involve the use of palladium catalysts and boronic acids or esters.

Scientific Research Applications

Applications in Scientific Research

  • Synthesis of Pharmaceuticals :
    • 1-(2-Bromoethyl)-4-fluorobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine and fluorine substituents allow for selective reactions that are critical in drug development.
  • Agrochemicals :
    • The compound plays a role in the synthesis of agrochemicals, where it is used to create herbicides and pesticides. Its reactivity makes it suitable for modifying existing chemical structures to enhance efficacy against pests.
  • Fluorescent Probes :
    • In laboratory settings, this compound serves as a reagent for the labeling and modification of fluorescent probes. This application is crucial in biochemical assays and imaging techniques, allowing researchers to track biological processes in real-time .
  • Material Science :
    • The compound is employed in the development of new materials, particularly polymers that require specific functional groups for enhanced properties. Its unique structure aids in creating materials with tailored characteristics for various applications .

Case Study 1: Pharmaceutical Synthesis

A research study demonstrated the use of this compound in synthesizing a novel anti-cancer drug. The compound was reacted with various amines to produce derivatives that exhibited significant cytotoxicity against cancer cell lines. The selective introduction of the bromine atom facilitated further modifications leading to enhanced potency.

Case Study 2: Agrochemical Development

In another study focused on agrochemicals, researchers synthesized a new class of herbicides using this compound as a starting material. The resulting compounds showed improved activity against resistant weed species, highlighting the compound's utility in agricultural applications.

Case Study 3: Fluorescent Probes

A laboratory utilized this compound to create a fluorescent probe for detecting specific biomolecules. The compound was modified to include a fluorescent dye, enabling sensitive detection methods that are essential for understanding cellular processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-fluorobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In oxidation reactions, the ethyl chain is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the ethyl chain is reduced to an ethylbenzene derivative through the addition of hydrogen atoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

The reactivity and synthetic utility of 1-(2-bromoethyl)-4-fluorobenzene are influenced by its substituents. Below is a comparison with analogs bearing different substituents:

Compound Substituent Synthesis Yield Key Reactivity Notes Applications References
This compound -F (para) 59% High leaving-group ability (Br); EWG enhances SN2 reactivity Halogen exchange , drug intermediates
1-(2-Bromoethyl)-4-methoxybenzene -OCH₃ (para) 37% Electron-donating group (EDG) slows SN2; prone to elimination Alkylation reactions
(2-Bromoethyl)benzene -H (no substituent) 20% Lower steric hindrance; faster SN2 but lower regioselectivity General alkylation
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene -CF₃ (meta) 51% Strong EWG deactivates ring; meta-substitution directs coupling positions Fluorinated drug scaffolds
1-Fluoro-4-(2-iodoethyl)benzene -F (para); -I 89% Iodo derivative synthesized via bromine-iodine exchange; higher stability Radiolabeling, Suzuki couplings

Key Observations:

  • Electronic Effects : The para-fluoro group in this compound enhances electrophilicity compared to EDG-substituted analogs (e.g., -OCH₃), making it more reactive in nucleophilic substitutions .
  • Steric and Regiochemical Influence : The trifluoromethyl group in the meta position (1-(2-bromoethyl)-3-(trifluoromethyl)benzene) introduces steric bulk and alters regioselectivity in coupling reactions .
  • Halogen Exchange : Bromine in the target compound is readily replaced by iodine (89% yield), highlighting its utility in preparing heavier halogen derivatives .

Industrial Relevance

The compound is commercially available from suppliers like Henan Fengda Chemical and Accela ChemBio, with prices ranging from $15–100/kg . Its analogs, such as 1-(2-chloroethyl)-4-fluorobenzene (CAS: 332-43-4), are less common but critical in niche applications .

Biological Activity

1-(2-Bromoethyl)-4-fluorobenzene is an organic compound characterized by its unique structure, which includes a fluorinated benzene ring and a bromoethyl substituent. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C8H8BrF
  • Molecular Weight : 201.05 g/mol
  • Structural Features : The compound features a bromine atom attached to the ethyl group and a fluorine atom on the benzene ring, which can influence its reactivity and biological interactions.

Potential Biological Activities

  • Antimicrobial Properties : Compounds with similar structures have been noted for their antimicrobial activity. The halogen atoms can enhance the ability of these compounds to disrupt cellular processes, potentially leading to antibacterial or antifungal effects.
  • Enzyme Inhibition : The presence of fluorine in organic compounds is often associated with increased metabolic stability and potency in drug design. It has been suggested that this compound may exhibit enzyme inhibition properties, making it a candidate for further pharmacological studies.
  • Cytotoxicity : Related studies have indicated that brominated compounds can exhibit cytotoxic effects in certain cell lines. This suggests that this compound may also possess cytotoxic properties that warrant investigation .

Case Studies

  • Toxicity Studies : Research on structurally similar compounds has established toxicity profiles through animal studies. For example, 1-bromo-4-fluorobenzene has shown an LD50 (median lethal dose) of approximately 2,700 mg/kg in rats when administered orally . Such data could provide a baseline for assessing the safety profile of this compound.
  • Genotoxicity Assessments : Various studies have compiled genotoxicity results for halogenated aromatic compounds, indicating potential mutagenic effects. Further investigations into the genotoxicity of this compound are necessary to understand its implications for human health and environmental safety .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Biological Activity
This compoundOne bromine atom on the ethyl groupPotential antimicrobial properties
1-(2-Chloroethyl)-4-fluorobenzeneChlorine atom instead of bromineDifferent reactivity; potential enzyme inhibition
1-(2-Bromoethyl)-4-chlorobenzeneChlorine atom on the benzene ringUnique chemical properties; possible cytotoxicity

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identifiers for 1-(2-Bromoethyl)-4-fluorobenzene?

  • Methodological Answer : The compound's structure includes a benzene ring substituted with a fluorine atom at the para position and a 2-bromoethyl group. Key identifiers include:

  • SMILES : BrCCC1=CC=C(CCl)C=C1 (for analogs like 1-(2-Bromoethyl)-4-chlorobenzene) .
  • Molecular Formula : C₉H₁₀BrCl (for the chloro analog; adjust for fluorine substitution) .
  • NMR Signatures : For related bromoethyl-aryl compounds, 1H^1H NMR typically shows resonances for the bromoethyl chain (δ ~3.5–3.7 ppm for CH₂Br and δ ~2.8–3.0 ppm for CH₂ adjacent to the aromatic ring) .

Q. How can this compound be synthesized, and what are common impurities?

  • Methodological Answer :

  • Synthetic Route : Typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting 4-fluorophenethyl alcohol with HBr in the presence of a catalyst (e.g., PBr₃) .
  • Impurity Analysis : Common by-products include di-substituted derivatives (e.g., 1,4-disubstituted benzene) or unreacted starting materials. Monitor via HPLC (e.g., Newcrom R1 column, 40°C, methanol/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Codes : H302 (harmful if swallowed), H318 (causes eye damage), H411 (toxic to aquatic life) .
  • Storage : Inert atmosphere, away from oxidizers. Use PPE (gloves, goggles) and conduct reactions in a fume hood .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The C-Br bond in the bromoethyl group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, in synthesizing styryl derivatives (e.g., 4-fluorophenethyl-substituted alkenes), Pd catalysts and optimized ligand systems (e.g., XPhos) improve yields .
  • Kinetic Studies : Monitor reaction progress using 19F^{19}F-NMR to track fluorine environment changes .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model hydrolysis pathways. The bromoethyl group shows higher lability in acidic conditions (predicted ΔG‡ ~25 kcal/mol for C-Br cleavage) .
  • Experimental Validation : Compare computational results with accelerated stability testing (e.g., 40°C, pH 1–13 buffers) and LC-MS analysis .

Q. How can conflicting spectroscopic data (e.g., 1H^1H-NMR shifts) be resolved for analogs?

  • Methodological Answer :

  • Case Study : For 1-(2-Bromoethyl)-4-chlorobenzene, conflicting δ 3.55–3.66 ppm (CH₂Br) reports arise from solvent effects (DMSO vs. CDCl₃). Use deuterated solvents consistently and reference internal standards (e.g., TMS) .
  • 2D NMR : HSQC and COSY clarify coupling patterns and confirm substituent positions .

Q. What strategies optimize its use in multi-step syntheses (e.g., drug intermediates)?

  • Methodological Answer :

  • Protection/Deprotection : Protect the fluorine atom with tert-butyldimethylsilyl (TBS) groups during Grignard reactions to prevent side reactions .
  • Scale-Up Challenges : Bromoethyl groups may undergo elimination under high temperatures. Use low-boiling solvents (e.g., THF) and controlled heating (≤60°C) .

Q. Key Challenges and Contradictions

  • Synthetic Yield Variability : Conflicting reports on Friedel-Crafts yields (30–70%) suggest solvent purity and catalyst activation are critical .
  • Environmental Toxicity : While H411 indicates aquatic toxicity, biodegradation studies are lacking. Prioritize waste neutralization (e.g., NaHCO₃ for acid quenching) .

Properties

IUPAC Name

1-(2-bromoethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRUNCJXOVYWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341450
Record name 1-(2-Bromoethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-42-3
Record name 1-(2-Bromoethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-fluorophenyl)ethyl alcohol (13.4 mL, 107 mmol) in dry toluene (150 mL) at 0° C. was added phosphorous tribromide (21.1 mL, 224 mmol). The resulting mixture was stirred at ambient temperature for 5 days and then recooled to 0° C. and crushed ice (200 g) added. The aqueous layer was extracted with ether (2×120 mL) and the combined organic extracts were then washed with saturated aqueous sodium bicarbonate solution (2×30 mL), dried (MgSO4) and concentrated in vacuum. Distillation afforded 2-(4-fluorophenyl)ethyl bromide as a colorless oil (14.08 g, 31%); b.p. 103° C. @12 mm Hg.
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phosphorus tribromide (14 g) was added, over 2 minutes, to a solution of 2-(4-fluorophenyl)ethanol (14 g) in carbon tetrachloride (80 ml). The mixture was heated under reflux for 2 hours then cooled in an ice bath. 10% Aqueous sodium carbonate solution was added until all of the solid has dissolved. The mixture was transferred to a separating funnel and the layers were separated. The aqueous layer was extracted with dichloromethane (50 ml) and the organic solutions were combined, dried (MgSO4) and concentrated in vacuo. The residue was purified by chromatography on silica eluting with 1:1 hexane/dichloromethane. The product-containing fractions were combined and concentrated in vacuo to give the title compound as a colourless oil, 10 g.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-(2-Bromoethyl)-4-fluorobenzene was prepared from 4-fluorophenylacetic acid as described above for 1-(2-bromoethyl)-2-fluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Bromoethyl)-4-fluorobenzene
1-(2-Bromoethyl)-4-fluorobenzene
1-(2-Bromoethyl)-4-fluorobenzene
1-(2-Bromoethyl)-4-fluorobenzene
1-(2-Bromoethyl)-4-fluorobenzene
1-(2-Bromoethyl)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.